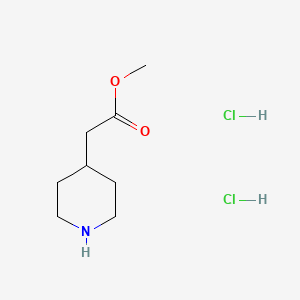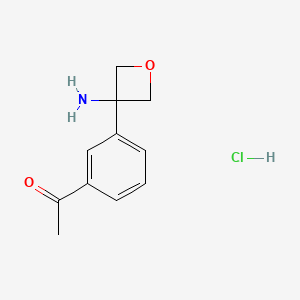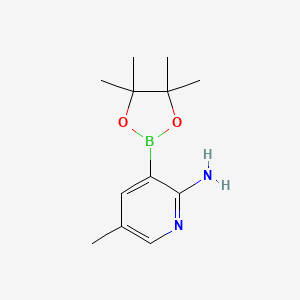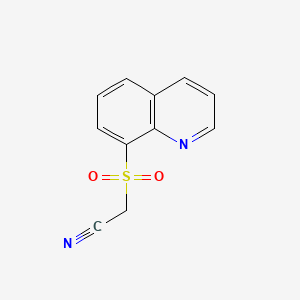
Methyl 2-(piperidin-4-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperidin-4-yl)acetate dihydrochloride is a chemical compound with the molecular formula C8H15NO2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)acetate dihydrochloride typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(piperidin-4-yl)acetate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride
- Piperidine derivatives with various substitutions
Uniqueness
Methyl 2-(piperidin-4-yl)acetate dihydrochloride is unique due to its specific ester functional group and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and organic synthesis .
Properties
Molecular Formula |
C8H17Cl2NO2 |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylacetate;dihydrochloride |
InChI |
InChI=1S/C8H15NO2.2ClH/c1-11-8(10)6-7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3;2*1H |
InChI Key |
MNTFOUNLWGJLQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)


![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)

![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)


![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)




